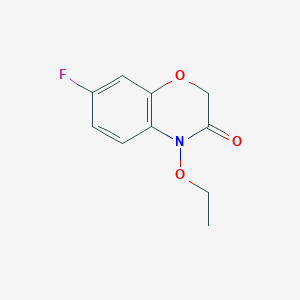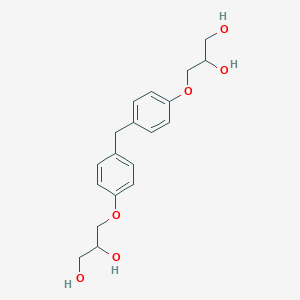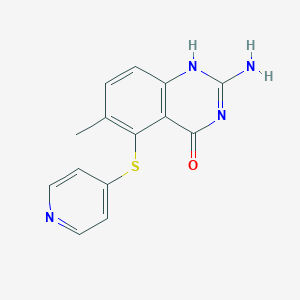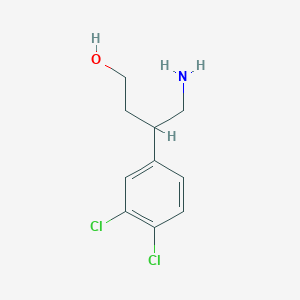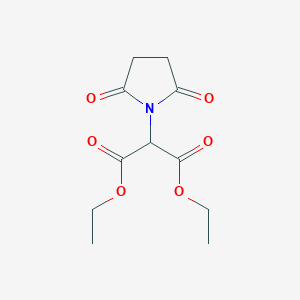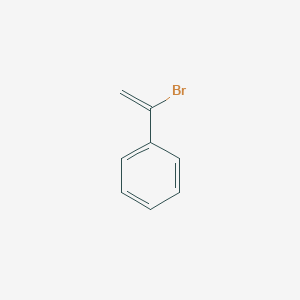
alpha-Bromostyrene
Übersicht
Beschreibung
Alpha-Bromostyrene is an organic compound with the chemical formula C8H7Br. It is a colorless to yellow liquid with a strong pungent odor at room temperature. This compound is primarily used as an intermediate in the synthesis of various organic compounds, including dyes, fluorescent coatings, and synthetic resins such as polystyrene .
Wissenschaftliche Forschungsanwendungen
Alpha-Bromostyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of polymers, resins, and coatings, contributing to the development of advanced materials
Wirkmechanismus
Alpha-Bromostyrene, also known as (1-Bromovinyl)benzene, is a chemical compound with the molecular formula C₈H₇Br . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
This compound is a brominated styrene derivative. It is known to participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group, and the carbon-carbon double bond, which can undergo addition reactions
Pharmacokinetics
Its metabolism and excretion would likely involve enzymatic transformations and renal elimination, respectively .
Result of Action
It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that this compound can interact with cellular components, leading to irritation and inflammation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, its solubility in different solvents can influence its distribution and action in biological systems .
Safety and Hazards
Zukünftige Richtungen
Alpha-Bromostyrene is primarily used as a reactant for synthesizing other chemical compounds . Its future directions could involve its use in new synthetic methods and reactions, as well as in the synthesis of new chemical compounds.
Relevant Papers
- “Photo-induced trifunctionalization of bromostyrenes via remote radical migration reactions of tetracoordinate boron species” published in Nature Communications .
- “Stability Enhancement of Iron-based Perovskite Catalysts by A-site Substitution for Oxidative Transposition of α-Bromostyrene to Phenacyl Bromide” published in Chemistry Europe .
Biochemische Analyse
Biochemical Properties
Alpha-Bromostyrene is primarily used as a reactant for synthesizing other chemical compounds . It has been suggested as a modifier for the classic chemical omega-Bromostyrol . This compound is easily hydrolyzed in the presence of water or mild acid to Aceto-phenone
Molecular Mechanism
It is known that it can be used in the synthesis of substituted cyclopentenones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-Bromostyrene is commonly prepared by the bromination of styrene. The reaction typically involves the addition of bromine to styrene in an organic solvent such as toluene, under an inert atmosphere. A catalyst, such as diphenyldiethyltin, is often used to facilitate the reaction, which is usually carried out at room temperature .
Industrial Production Methods: In industrial settings, this compound is produced through a similar bromination process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The resulting this compound is then purified through distillation or other separation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Bromostyrene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Polymerization: this compound can be polymerized to form polystyrene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Addition Reactions: Reagents such as hydrogen bromide, hydrogen chloride, and other electrophiles are used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted styrene derivatives can be formed.
Addition Products: The addition of electrophiles results in the formation of halogenated styrene derivatives.
Vergleich Mit ähnlichen Verbindungen
Beta-Bromostyrene: Similar to alpha-Bromostyrene but with the bromine atom attached to a different carbon atom in the styrene molecule.
4-Bromostyrene: A derivative with the bromine atom attached to the para position of the benzene ring.
Alpha-Methylstyrene: A compound with a methyl group instead of a bromine atom at the alpha position
Uniqueness: this compound is unique due to its specific reactivity and the position of the bromine atom, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
IUPAC Name |
1-bromoethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXJYTZCORKVNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70243366 | |
| Record name | Styrene, alpha-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70243366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-81-7 | |
| Record name | α-Bromostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bromostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Styrene, alpha-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70243366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-bromostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-BROMOSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF0SJ1821N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of alpha-bromostyrene in palladium-catalyzed reactions, and how does its reactivity differ from other vinyl bromides?
A1: this compound serves as a valuable building block in palladium-catalyzed cross-coupling reactions. [, ] Its reactivity stems from the presence of the vinyl bromide moiety, which readily undergoes oxidative addition with palladium catalysts. Compared to alpha-bromovinyl alkanes, this compound demonstrates a different reactivity profile. While both undergo tandem cross-coupling reactions with propargyl bromides, this compound participates in [4+4] cycloadditions to yield eight-membered carbocycles, whereas alpha-bromovinyl alkanes undergo [4+2] homo-cycloadditions. [] This difference highlights the influence of the aromatic ring on the reaction pathway.
Q2: Can you provide an example of a novel synthetic application of this compound in organic synthesis using palladium catalysis?
A2: this compound plays a crucial role in the one-pot synthesis of indoles, an important class of heterocyclic compounds. [] This cascade reaction begins with a palladium-catalyzed alkenyl amination of this compound with ortho-bromoaniline. The resulting intermediate then undergoes an intramolecular Heck reaction, ultimately forming the indole ring. This method offers a novel and efficient approach to access diversely substituted indoles from readily available starting materials.
Q3: How does the choice of catalyst and reaction conditions influence the outcome of reactions involving this compound?
A3: The selection of the palladium catalyst and reaction conditions is paramount for controlling selectivity and efficiency in reactions involving this compound. For instance, in the synthesis of indoles, the use of a [Pd2(dba)3]/DavePhos catalyst system with NaOtBu as a base in toluene at 100°C proved optimal. [] Changing the ligand to X-Phos was necessary to facilitate the reaction with less reactive ortho-chloroanilines. This highlights the importance of careful optimization of the catalytic system to achieve the desired reaction outcome with different substrates.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


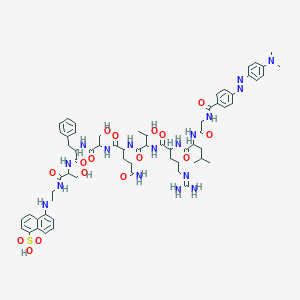
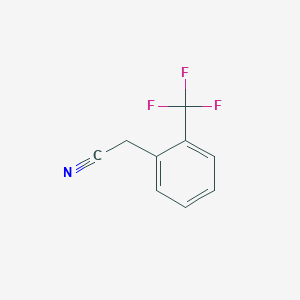
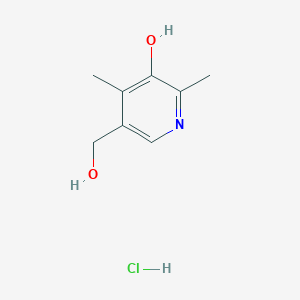
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B128608.png)
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128609.png)
![1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128618.png)
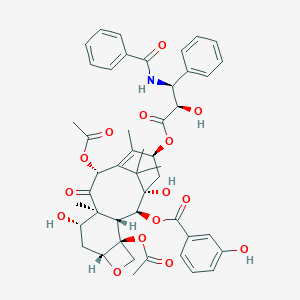
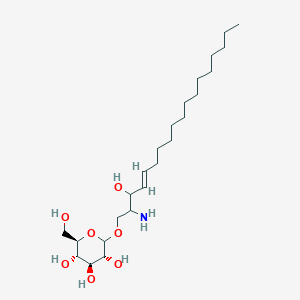
![5-[4-[[4-(3-Carboxy-4-chloroanilino)phenyl]-chloro-phenylmethyl]anilino]-2-chlorobenzoic acid](/img/structure/B128622.png)
